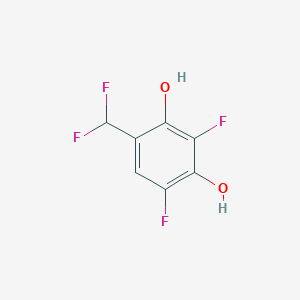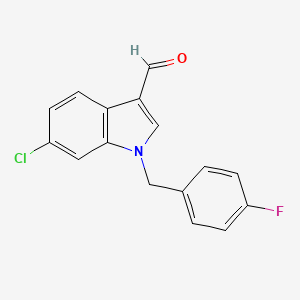
6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 6th position, a fluorobenzyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and fluorobenzyl groups. The final step involves the formylation of the indole ring to introduce the aldehyde group.
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formylation: The formylation of the indole ring can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the indole with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions. For example, the chloro group can be replaced by a nucleophile such as an amine or thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 6-chloro-1-(4-fluorobenzyl)-1H-benzo[d][1,3]oxazine-2,4-dione
- 6-chloro-1-(4-fluorobenzyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione
Uniqueness
6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups, along with the aldehyde functionality, allows for diverse chemical modifications and potential biological activities that may not be observed in similar compounds.
属性
分子式 |
C16H11ClFNO |
|---|---|
分子量 |
287.71 g/mol |
IUPAC 名称 |
6-chloro-1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11ClFNO/c17-13-3-6-15-12(10-20)9-19(16(15)7-13)8-11-1-4-14(18)5-2-11/h1-7,9-10H,8H2 |
InChI 键 |
DYAYBQFJSOBLLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=C(C=C3)Cl)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




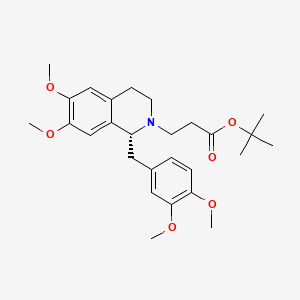

![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)
![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)

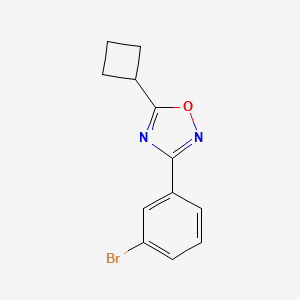

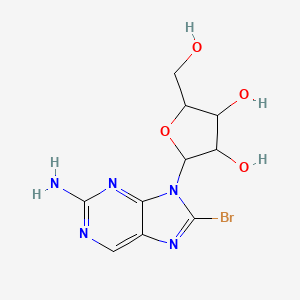
![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)

